

Comparative analysis of Dihydrotanshinone I from different Salvia species

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Compound of Interest

Compound Name: Dihydrotanshinone I

Cat. No.: B1244461

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Dihydrotanshinone I: A Comparative Analysis Across Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Dihydrotanshinone I, a lipophilic abietane diterpenoid, is a prominent bioactive compound isolated from the roots of various *Salvia* species, most notably *Salvia miltiorrhiza* Bunge (Danshen).^[1] This guide provides a comparative analysis of **Dihydrotanshinone I**, focusing on its prevalence in different *Salvia* species, its diverse biological activities supported by experimental data, and the methodologies employed for its study.

Quantitative Analysis of Dihydrotanshinone I

The concentration of **Dihydrotanshinone I** can vary significantly among different *Salvia* species and even between different varieties of the same species. While *Salvia miltiorrhiza* is the most studied source, other species such as *Salvia glutinosa* also contain this compound, albeit often in different concentrations.

Salvia Species	Dihydrotanshinone I Content (mg/g dry weight)	Analytical Method	Reference
Salvia miltiorrhiza	2.258–52.342 (total tanshinones)	UFLC–MS/MS	[2]
Salvia miltiorrhiza	1.472	Supercritical Fluid Extraction-HPLC	[3]

Note: Data for a wider range of Salvia species is limited in the current literature, with most quantitative studies focusing on *S. miltiorrhiza*. The total tanshinone content is provided where specific data for **Dihydrotanshinone I** was not isolated in the summary.

Comparative Biological Activity

Dihydrotanshinone I exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[4]

Anticancer Activity

Dihydrotanshinone I has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell type.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)
U-2 OS	Osteosarcoma	3.83 ± 0.49	24
U-2 OS	Osteosarcoma	1.99 ± 0.37	48
Huh-7	Hepatocellular Carcinoma	> 3.125	48
HepG2	Hepatocellular Carcinoma	> 3.125	48
HL-60	Human Promyelocytic Leukemia	~0.51 μg/mL (~1.83 μM)	24
MDA-MB-468	Triple-Negative Breast Cancer	2	24

Antibacterial Activity

Dihydrotanshinone I has shown activity against a broad spectrum of Gram-positive bacteria. [\[5\]](#)

Bacterial Strain	Gram Stain	MIC (μg/mL)
Bacillus subtilis	Positive	0.30
Staphylococcus aureus	Positive	0.4
Micrococcus luteus	Positive	0.6

Experimental Protocols

Extraction and Isolation of Dihydrotanshinone I from *Salvia miltiorrhiza*

A common method for the extraction and purification of **Dihydrotanshinone I** involves a combination of solvent extraction and chromatographic techniques.

1. Ultrasound-Assisted Extraction:

- Sample: Dried and powdered roots of *Salvia miltiorrhiza*.
- Solvent: Methanol or ethanol.
- Procedure: The powdered root material is suspended in the solvent and subjected to ultrasonication for a defined period (e.g., 10 minutes). The mixture is then centrifuged to separate the supernatant containing the extracted compounds.

2. Macroporous Adsorption Resin Chromatography:

- Resin: D101 macroporous adsorption resin.
- Procedure: The crude extract is loaded onto the resin column. A stepwise gradient elution with different concentrations of ethanol (e.g., 0%, 45%, and 90%) is used to separate fractions based on polarity. The fraction eluted with 90% ethanol is enriched with tanshinones, including **Dihydrotanshinone I**.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

- System: A semi-preparative HPLC system equipped with a suitable column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
- Detection: UV detector.
- Procedure: The tanshinone-rich fraction is injected into the HPLC system to isolate and purify **Dihydrotanshinone I**.

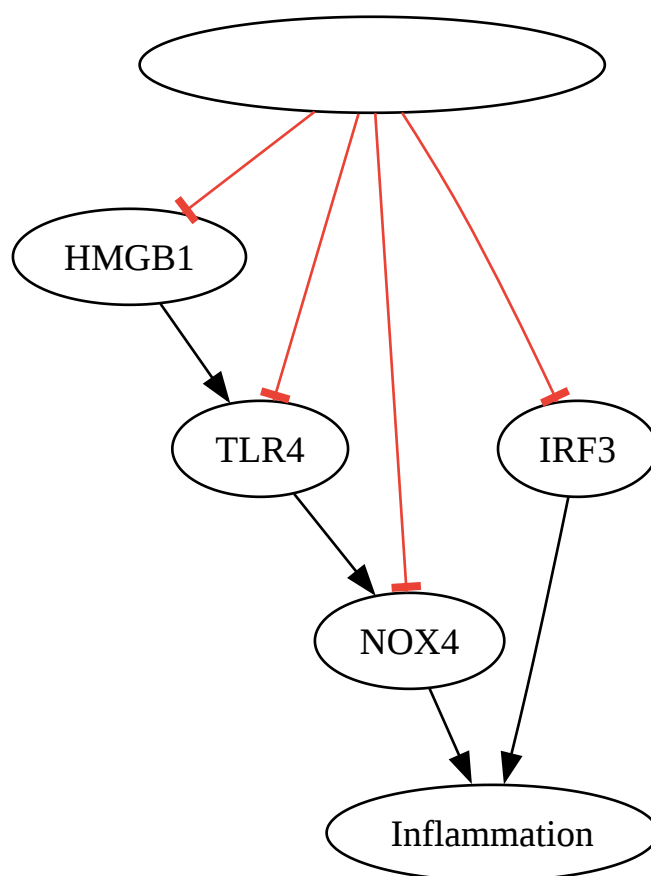
Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of **Dihydrotanshinone I**.

- Chromatographic System: UPLC system with a C18 column.
- Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, at a flow rate of 0.3 mL/min.

Dihydrotanshinone I inhibits cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDK2, CDK4, Cyclin D1, Cyclin E1) and upregulating the CDK inhibitor p21, leading to cell cycle arrest in the G0/G1 phase. It also enhances cell adhesion and inhibits migration by modulating the CD44-mediated CXCL8–PI3K/AKT–FOXO1 pathway and inhibiting the epithelial-mesenchymal transition (EMT). Furthermore, it induces apoptosis by inhibiting the phosphorylation of EGFR and the JAK2/STAT3 signaling pathway, decreasing the anti-apoptotic protein Bcl-2, and increasing the pro-apoptotic protein Bax, which in turn activates caspases.

Anti-inflammatory Mechanisms



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Dihydrotanshinone I exerts anti-inflammatory effects by inhibiting the HMGB1/TLR4/NOX4 signaling pathway, which is implicated in spinal cord injury and other inflammatory conditions. It also directly targets and inhibits Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response that, when overactivated, contributes to inflammatory diseases.

Experimental Workflow



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The general workflow for studying **Dihydrotanshinone I** from Salvia species involves the extraction of the compound from the plant material, followed by purification using chromatographic techniques. The purified **Dihydrotanshinone I** is then quantified using methods like UPLC-MS/MS and subjected to various in vitro and in vivo assays to determine its biological activities.

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